![molecular formula C11H9ClN2O2S B2882779 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-11-4](/img/structure/B2882779.png)
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
Overview
Description
The compound “4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a type of heterocyclic compound. Heterocyclic compounds are important due to their versatile applications. A large number of heterocyclic compounds containing nitrogen and sulfur are used as medicine in different therapeutic targets . Thiazole is one of the important pharmacophores in drug discovery and development processes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, a one-pot synthesis of a similar compound, tetra-substituted imidazole, is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic and analytical techniques. For example, a similar compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), which is crystalline, was characterized by SC-XRD .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 2-aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound has a molecular weight of 268.72 .Scientific Research Applications
Neuroprotective Activity
Thiazoles have been explored for their neuroprotective effects, which could be useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may help in preserving neuronal function and preventing the progression of such conditions.
Each of these applications represents a significant area of research where 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde could potentially contribute to the development of new therapeutic agents. The compound’s ability to interact with various biological targets underscores its versatility and the importance of further research into its properties and mechanisms of action .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound undergoes a reaction with thiourea on heating in dmf in the presence of sodium carbonate . This reaction leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine .
Biochemical Pathways
The compound’s synthesis involves a probable reaction scheme that includes cyclization of the initial n-dichloroethyl amide to n-sulfonyl-2,3-diaryl-2-chloroaziridine . This then undergoes isomerization with the opening of the three-membered ring to 1-arylsulfonylamino-2-chloro-2-(4-methoxyphenyl)-1-phenylethene . The subsequent heterocyclization in the reaction with thiourea is accompanied by aromatization via elimination of the arenesulfonamide fragment .
Pharmacokinetics
The solubility and thermal stability of similar compounds have been characterized .
Result of Action
Similar compounds have shown herbicidal activity when tested under greenhouse conditions .
Safety and Hazards
Future Directions
The future directions of this compound can be inferred from its potential applications. For instance, these mild and environmentally friendly S_NAr reaction conditions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde represent an alternative protocol to functionalize them through S_NAr amination with a variety of amines, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .
properties
IUPAC Name |
4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-8-4-2-7(3-5-8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDNJOARBXJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326027 | |
Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde | |
CAS RN |
460730-11-4 | |
Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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